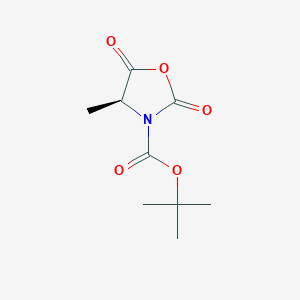
2-(2-Phenylanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylanilino)acetohydrazide, also known as PAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Mecanismo De Acción
2-(2-Phenylanilino)acetohydrazide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes. Specifically, 2-(2-Phenylanilino)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(2-Phenylanilino)acetohydrazide can alter the expression of various genes, leading to changes in cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-(2-Phenylanilino)acetohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, 2-(2-Phenylanilino)acetohydrazide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Phenylanilino)acetohydrazide for lab experiments is its well-established synthesis method. Additionally, 2-(2-Phenylanilino)acetohydrazide is relatively stable and can be easily stored for long periods, making it a convenient compound to work with. However, one of the limitations of 2-(2-Phenylanilino)acetohydrazide is its potential toxicity. While 2-(2-Phenylanilino)acetohydrazide has been shown to be safe at low concentrations, higher concentrations may be toxic to cells.
Direcciones Futuras
There are several future directions for the study of 2-(2-Phenylanilino)acetohydrazide. One potential direction is the development of new cancer treatments based on the anti-cancer properties of 2-(2-Phenylanilino)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Phenylanilino)acetohydrazide and its effects on cellular processes. Finally, the potential toxicity of 2-(2-Phenylanilino)acetohydrazide needs to be further studied to ensure its safety for use in scientific research.
In conclusion, 2-(2-Phenylanilino)acetohydrazide is a promising compound for scientific research with potential applications in cancer research, neurodegenerative disease treatment, and inflammatory disease treatment. Its well-established synthesis method, wide range of biochemical and physiological effects, and potential future directions make it an exciting area of research.
Métodos De Síntesis
2-(2-Phenylanilino)acetohydrazide can be synthesized through a simple reaction between 2-phenylaniline and ethyl chloroacetate in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Phenylanilino)acetohydrazide. This synthesis method has been well-established and is widely used in the scientific community.
Aplicaciones Científicas De Investigación
2-(2-Phenylanilino)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(2-Phenylanilino)acetohydrazide is in the field of cancer research. 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments. Additionally, 2-(2-Phenylanilino)acetohydrazide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
129248-73-3 |
|---|---|
Nombre del producto |
2-(2-Phenylanilino)acetohydrazide |
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-(2-phenylanilino)acetohydrazide |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18) |
Clave InChI |
RYXCXBYRLLSOAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN |
Sinónimos |
N-(biphenyl)glycylhydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



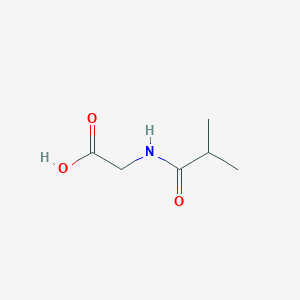
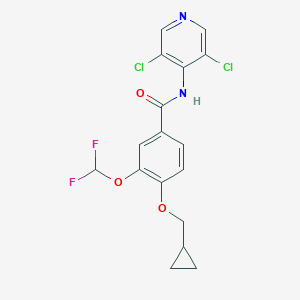
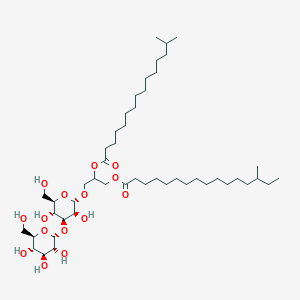
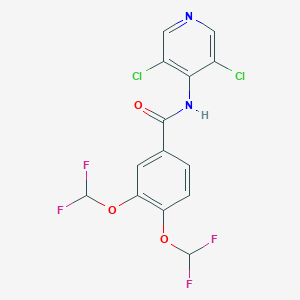
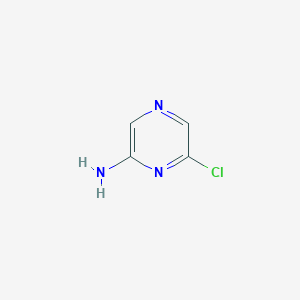


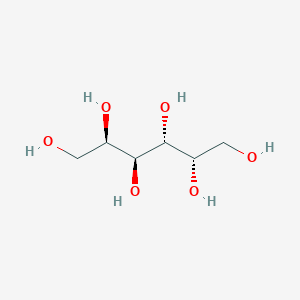
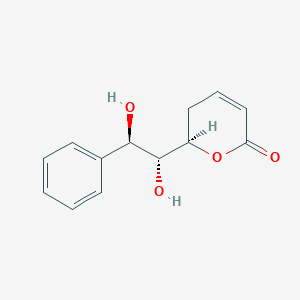
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
